Punicalagin

Übersicht

Beschreibung

Punicalagin is a major polyphenol found in pomegranates, known for its potent antioxidant properties. It is primarily extracted from the fruit's pith and carpellary membrane and has been the subject of various studies due to its protective bioactivities against oxidative damages to lipids, proteins, and DNA. Its ability to scavenge various one-electron oxidizing radicals and form metal chelates contributes to its antioxidant action, making it a compound of interest in scientific research (Kulkarni et al., 2007).

Synthesis and Molecular Structure Analysis

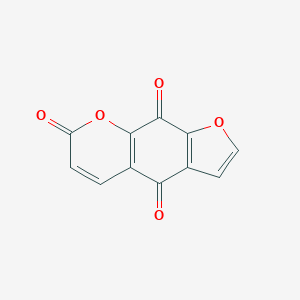

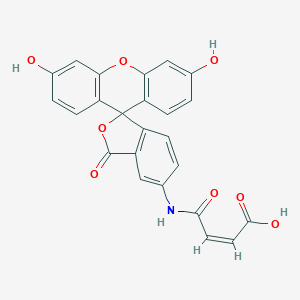

The molecular structure of this compound has been revised and characterized through chemical and spectroscopic evidence. It is known as 2,3-(S)-hexahydroxy-diphenoyl-4,6-(S,S)-gallagyl-D-glucose. This structural elucidation helps in understanding the compound's chemical nature and potential reactivity (Tanaka et al., 1986).

Chemical Reactions and Properties

This compound's chemical properties are largely defined by its antioxidant capabilities, where it repairs radicals generated in various systems, contributing to its protective bioactivity against oxidative stress. The formation of transient species in these reactions has been explored using time-resolved kinetic spectrophotometric techniques, providing insights into its chemical behavior (Kulkarni et al., 2007).

Physical Properties Analysis

While specific studies focusing on the physical properties of this compound are limited, its solubility, stability, and interaction with other molecules (like proteins and DNA) have been investigated to some extent in the context of its bioactivity and antioxidant properties. These studies contribute to a basic understanding of its physical behavior in biological systems.

Chemical Properties Analysis

This compound's chemical properties, particularly its antioxidant activity, have been well-documented. It exhibits significant scavenging activity against various radicals, contributing to its protective effects against oxidative damages in biological systems. Additionally, its ability to form complexes with metal ions highlights its diverse chemical reactivity (Kulkarni et al., 2007).

Wissenschaftliche Forschungsanwendungen

Neuroprotektive Anwendungen

Punicalagin wurde als ein Stoff mit signifikanten neuroprotektiven Eigenschaften identifiziert. Forschungsergebnisse legen nahe, dass es die Neuroinflammation reduzieren und Lern- und Gedächtnisdefizite in Modellen der Gehirnalterung verbessern kann. Dies wird durch einen Rückgang der Mikroglia-Aktivierung und Astrozytose belegt . Die antioxidativen, entzündungshemmenden und antiviralen Eigenschaften der Verbindung machen sie zu einem vielversprechenden Kandidaten für die Entwicklung von Behandlungen für neurologische Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit und Huntington-Krankheit .

Entzündungshemmende und chronische Krankheitsbehandlung

Die Verbindung spielt eine regulatorische Rolle in Signalwegen, die mit Entzündungen und chronischen Krankheiten wie Krebs, Arthritis, Diabetes, Herz-Kreislauf-Erkrankungen und neurodegenerativen Erkrankungen verbunden sind . Die Auswirkungen von this compound auf die NF-κB-, MAPK-, IL-6/JAK/STAT3- und PI3K/Akt/mTOR-Signalwege deuten auf sein Potenzial als therapeutisches Mittel zur Vorbeugung und Behandlung von entzündungsbedingten chronischen Krankheiten hin .

Antikrebs-Eigenschaften

Studien haben gezeigt, dass this compound die Proliferation von Krebszellen, einschließlich Prostatakrebs, durch Induktion von Apoptose und Anti-Angiogenese hemmen kann . Seine antiproliferativen und krebshemmenden Eigenschaften werden untersucht, um wirksamere pharmakotherapeutische Pläne gegen verschiedene Krebsformen zu entwickeln .

Anwendungen in der Mundgesundheit

This compound hat Potenzial in der Mundgesundheit gezeigt, insbesondere bei der Hemmung von häufigen oralen Bakterien und der Förderung osteogener Wirkungen. Dies liefert eine theoretische Grundlage für seine klinische Anwendung bei der Behandlung von Mundkrankheiten und der Aufrechterhaltung der Mundhygiene .

Antioxidative Wirkungen

Als starkes Antioxidans kann this compound oxidativem Stress entgegenwirken, der mit dem Alterungsprozess und verschiedenen Krankheiten in Verbindung gebracht wird. Seine Fähigkeit, freie Radikale abzufangen, macht es wertvoll in der Forschung, die darauf abzielt, oxidative Schäden in biologischen Systemen zu verstehen und zu mindern .

Integration in die Kräutermedizin

Die traditionelle Verwendung von pflanzlichen Arzneimitteln, einschließlich solcher, die this compound enthalten, findet in der Komplementär- und Alternativmedizin eine breitere Akzeptanz. Die therapeutische Wirksamkeit der Verbindung mit weniger Nebenwirkungen im Vergleich zu synthetischen Verbindungen ist von besonderem Interesse bei der wissenschaftlichen Bewertung von pflanzlichen Arzneimitteln .

Wirkmechanismus

Target of Action

Punicalagin, a known polyphenol, has been found to target a variety of cells and molecules. It has significant antioxidant, anti-inflammatory, anti-viral, anti-proliferative, and anti-cancer properties . It has been shown to target neurologic conditions like seizures, depression, stress, Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . In addition, it has been found to target cells involved in atherosclerosis and diabetes mellitus . It has also shown affinity for the predicted druggable active site on the SARS-CoV-2 protein target .

Mode of Action

This compound interacts with its targets in various ways. It has been found to reduce neuroinflammation and improve learning and memory deficits in the in-vivo D-galactose-induced brain aging model, as evidenced by the decline in microglial activation and astrocytosis . It enhances AMP-activated kinase (AMPK) and the mitochondrial Krebs cycle to exert neuroprotective action . In the context of bacterial infections, this compound has been found to disrupt the envelope integrity of bacteria, induce a decrease in intracellular ATP and pH, and damage the cytoplasmic membrane .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. It regulates signaling pathways in inflammation-associated chronic diseases, including NF-κB, MAPK, IL-6/JAK/STAT3, and PI3K/Akt/mTOR signaling pathways . It also enhances AMP-activated kinase (AMPK) and the mitochondrial Krebs cycle .

Pharmacokinetics

It is known that this compound is water-soluble and hydrolyzes into smaller phenolic compounds, such as ellagic acid . It has been found to inhibit Sortase A activity with a very low half maximal inhibitory concentration (IC 50) value of 4.23 μg/mL, and it is a reversible inhibitor of Sortase A .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to reduce neuroinflammation and improve learning and memory deficits . It also disrupts the envelope integrity of bacteria, induces a decrease in intracellular ATP and pH, and damages the cytoplasmic membrane . In addition, it has been found to have a significant hypoglycemic effect and a protective effect on diabetes mellitus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it has been found to act as a concentration-dependent sensitizing agent for antimicrobials against Enterobacteriaceae . More research is needed to fully understand how environmental factors influence the action of this compound.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Punicalagin may be a promising therapeutic compound in preventing and treating inflammation-associated chronic diseases, although further clinical studies are required . The scientific community should pay attention to these many neuroprotective pharmacodynamic activities of this compound to create effective pharmacotherapeutic plans, as evidenced by mounting data in pre-clinical research investigations .

Biochemische Analyse

Biochemical Properties

Punicalagin has been shown to interact with proteins such as PDIA1 and PDIA3. It binds to these proteins with similar affinity, but the inhibition efficacy on protein reductase activity is higher for PDIA3 .

Cellular Effects

This compound has a multifaceted role in cellular processes. It has been shown to have neuroprotective effects, and it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to PDIA1 and PDIA3, inhibiting their protein reductase activity .

Eigenschaften

IUPAC Name |

(1R,35R,38R,55S)-6,7,8,11,12,23,24,27,28,29,37,43,44,45,48,49,50-heptadecahydroxy-2,14,21,33,36,39,54-heptaoxaundecacyclo[33.20.0.04,9.010,19.013,18.016,25.017,22.026,31.038,55.041,46.047,52]pentapentaconta-4,6,8,10,12,16,18,22,24,26,28,30,41,43,45,47,49,51-octadecaene-3,15,20,32,40,53-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H28O30/c49-10-1-6-17(31(59)27(10)55)19-23-21-22-24(47(70)76-38(21)35(63)33(19)61)20(34(62)36(64)39(22)75-46(23)69)18-9(4-13(52)28(56)32(18)60)43(66)74-37-14(5-72-42(6)65)73-48(71)41-40(37)77-44(67)7-2-11(50)25(53)29(57)15(7)16-8(45(68)78-41)3-12(51)26(54)30(16)58/h1-4,14,37,40-41,48-64,71H,5H2/t14-,37-,40+,41-,48?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVUMAFASBFUBG-UYMKNUMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H](C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In methanol, 5 mg/mL, clear | |

| Record name | Punicalagin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Polyphenol-rich dietary foodstuffs have attracted attention due to their cancer chemopreventive and chemotherapeutic properties. Ellagitannins (ETs) belong to the so-called hydrolysable tannins found in strawberries, raspberries, walnuts, pomegranate, oak-aged red wine, etc. Both ETs and their hydrolysis product, ellagic acid (EA), have been reported to induce apoptosis in tumour cells. Ellagitannins are not absorbed in vivo but reach the colon and release EA that is metabolised by the human microflora. Our aim was to investigate the effect of a dietary ET [pomegranate punicalagin (PUNI)] and EA on human colon cancer Caco-2 and colon normal CCD-112CoN cells. Both PUNI and EA provoked the same effects on Caco-2 cells: down-regulation of cyclins A and B1 and upregulation of cyclin E, cell-cycle arrest in S phase, induction of apoptosis via intrinsic pathway (FAS-independent, caspase 8-independent) through bcl-XL down-regulation with mitochondrial release of cytochrome c into the cytosol, activation of initiator caspase 9 and effector caspase 3. Neither EA nor PUNI induced apoptosis in normal colon CCD-112CoN cells (no chromatin condensation and no activation of caspases 3 and 9 were detected). In the case of Caco-2 cells, no specific effect can be attributed to PUNI since it was hydrolysed in the medium to yield EA, which entered into the cells and was metabolised to produce dimethyl-EA derivatives. Our study suggests that the anticarcinogenic effect of dietary ETs could be mainly due to their hydrolysis product, EA, which induced apoptosis via mitochondrial pathway in colon cancer Caco-2 cells but not in normal colon cells., Terminalia catappa and its major tannin component, punicalagin, have been characterized to possess antioxidative and anti-genotoxic activities. However, their effects on reactive oxygen species (ROS) mediated carcinogenesis are still unclear. In the present study, H-ras-transformed NIH3T3 cells were used to evaluate the chemopreventive effect of T. catappa water extract (TCE) and punicalagin. In the cell proliferation assay, TCE and punicalagin suppressed the proliferation of H-ras-transformed NIH3T3 cells with a dose-dependent manner but only partially affected non-transformed NIH3T3 cells proliferation. The differential cytotoxicity of TCE/punicalagin on the H-ras-transformed and non-transformed NIH3T3 cells indicated the selectivity of TCE/punicalagin against H-ras induced transformation. TCE or punicalagin treatment reduced anchorage-independent growth that could be due to a cell cycle arrest at G0/G1 phase. The intracellular superoxide level, known to modulate downstream signaling of Ras protein, was decreased by punicalagin treatments. The levels of phosphorylated JNK-1 and p38 were also decreased with punicalagin treatments. Thus, the chemopreventive effect of punicalagin against H-ras induced transformation could result from inhibition of the intracellular redox status and JNK-1/p38 activation. | |

| Record name | Punicalagin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow powder | |

CAS RN |

65995-63-3 | |

| Record name | Punicalagin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.